molecular formula C20H19ClN6O4 B4328678 5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE

5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE

Cat. No.: B4328678
M. Wt: 442.9 g/mol
InChI Key: ZGNBTHOOYAWSQK-UHFFFAOYSA-N
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Description

The compound 5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE is a complex organic molecule characterized by its unique structure, which includes multiple functional groups such as amino, dioxo, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrrolo[2,3-d]pyrimidine cores, followed by the introduction of the amino and chlorophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the amino group to an amine.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-phenyl-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
  • 5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methylphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Uniqueness

The presence of the chlorophenyl group in 5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE distinguishes it from similar compounds, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

5-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-6-(4-chlorophenyl)-1,3-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O4/c1-24-15(22)12(17(28)26(3)19(24)30)11-13-16(25(2)20(31)27(4)18(13)29)23-14(11)9-5-7-10(21)8-6-9/h5-8,23H,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNBTHOOYAWSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C2=C(NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE
Reactant of Route 2
Reactant of Route 2
5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE
Reactant of Route 3
Reactant of Route 3
5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE
Reactant of Route 4
Reactant of Route 4
5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE
Reactant of Route 5
Reactant of Route 5
5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE
Reactant of Route 6
Reactant of Route 6
5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE

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